molecular formula C9H10F3N3O3 B1530594 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1379811-72-9

1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1530594
M. Wt: 265.19 g/mol
InChI Key: UCWQXQIZNNPKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (DMTPCA) is a novel bioactive compound that has been studied for its potential applications in various scientific fields. DMTPCA is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of a carboxylic acid and two methyl groups. DMTPCA has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral activities. Additionally, this compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Structural Investigations

The synthesis of pyrazole derivatives, including those related to 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, has been a subject of interest due to their wide range of biological activities and applications in organic synthesis. Studies have demonstrated efficient synthetic routes for producing isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Furthermore, the structural and spectral investigation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlights the importance of combined experimental and theoretical studies in understanding the properties of pyrazole derivatives (Viveka et al., 2016).

Antimicrobial and Biological Activities

Pyrazole derivatives have been evaluated for various biological activities. One study synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities, demonstrating the potential of these compounds in pharmaceutical applications (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009). Another research effort focused on linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one, which showed good inhibitory activity against various microorganisms, indicating their promise as antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Material Properties and Catalysis

The synthesis of pyrazole-based compounds also extends to materials science and catalysis. For example, the development of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrates the utility of these compounds in forming chelate complexes that could be relevant for catalytic and material applications (Radi et al., 2015).

properties

IUPAC Name

2-[2-(dimethylamino)acetyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-14(2)4-7(16)15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQXQIZNNPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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